2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline derivatives family
Preparation Methods
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common method includes the reaction of 4,7-dimethylquinazoline with an appropriate amine, followed by cyclization to form the quinazolinone ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Due to its biological activity, it is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives, such as:
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one: This compound has a similar structure but differs in the substitution pattern on the quinazoline ring.
4,7-dimethylquinazoline: A simpler derivative that lacks the additional functional groups present in the target compound.
7,8-dihydroquinazolin-5(6H)-one: Another related compound that shares the core quinazolinone structure but with different substituents.
Properties
Molecular Formula |
C25H23N5O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H23N5O/c1-14-4-7-17(8-5-14)18-11-22-20(23(31)12-18)13-26-24(28-22)30-25-27-16(3)19-9-6-15(2)10-21(19)29-25/h4-10,13,18H,11-12H2,1-3H3,(H,26,27,28,29,30) |
InChI Key |
IHPPURCUCMQARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=CC(=CC5=N4)C)C |
Origin of Product |
United States |
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